

The Discovery and Application of 4-Isopropoxyphenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Isopropoxyphenylboronic acid

Cat. No.: B050181

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Introduction

4-Isopropoxyphenylboronic acid is a versatile organoboron compound that has emerged as a crucial building block in modern organic synthesis. Its utility is most pronounced in the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds. This capability has positioned **4-isopropoxyphenylboronic acid** as a key intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and agrochemicals.^[1] This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of **4-isopropoxyphenylboronic acid**, with a focus on its role in drug discovery and development for researchers, scientists, and drug development professionals.

Physicochemical Properties

4-Isopropoxyphenylboronic acid is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	153624-46-5	--INVALID-LINK--
Molecular Formula	C ₉ H ₁₃ BO ₃	--INVALID-LINK--
Molecular Weight	180.01 g/mol	--INVALID-LINK--
Melting Point	150-154 °C	--INVALID-LINK--
Boiling Point	321.9±44.0 °C (Predicted)	--INVALID-LINK--
Density	1.10±0.1 g/cm ³ (Predicted)	--INVALID-LINK--
pKa	8.78±0.17 (Predicted)	--INVALID-LINK--
Appearance	White to off-white or light tan powder	--INVALID-LINK--
Solubility	DMSO (Slightly), Methanol (Slightly)	--INVALID-LINK--

Synthesis of 4-Isopropoxyphenylboronic Acid

The synthesis of arylboronic acids, including **4-isopropoxyphenylboronic acid**, is typically achieved through the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis. A general and widely adopted method involves the reaction of an aryl halide with magnesium to form a Grignard reagent, which is then reacted with trimethyl borate.

Experimental Protocol: General Synthesis of Arylboronic Acids

The following is a generalized protocol for the synthesis of arylboronic acids, which can be adapted for the preparation of **4-isopropoxyphenylboronic acid** from 1-bromo-4-isopropoxybenzene.

Materials:

- 1-bromo-4-isopropoxybenzene

- Magnesium turnings
- Iodine (crystal)
- Anhydrous tetrahydrofuran (THF)
- Trimethyl borate
- Hydrochloric acid (concentrated)
- Anhydrous magnesium sulfate
- Ethyl acetate
- Hexane

Procedure:

- Grignard Reagent Formation:
 - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and a crystal of iodine.
 - Add a small amount of anhydrous THF to cover the magnesium.
 - In the dropping funnel, place a solution of 1-bromo-4-isopropoxybenzene in anhydrous THF.
 - Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.
 - Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, stir the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

- Borylation:
 - Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
 - In a separate flask, prepare a solution of trimethyl borate in anhydrous THF.
 - Add the trimethyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature at -78 °C.
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Hydrolysis and Workup:
 - Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.
 - Stir the mixture vigorously for 30 minutes.
 - Separate the organic layer and extract the aqueous layer with ethyl acetate.
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification:
 - Recrystallize the crude **4-isopropoxyphenylboronic acid** from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure product.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of **4-isopropoxyphenylboronic acid** is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the aryl group of the boronic acid and an organic halide or triflate. This reaction is a

cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and commercial availability of reagents.

Experimental Protocol: General Suzuki-Miyaura Coupling

The following is a general procedure for a Suzuki-Miyaura coupling reaction using an arylboronic acid.

Materials:

- Aryl halide (e.g., aryl bromide or iodide)
- **4-Isopropoxyphenylboronic acid**
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
- Solvent (e.g., toluene, dioxane, DMF, THF/water mixture)

Procedure:

- To a reaction vessel, add the aryl halide (1.0 equiv), **4-isopropoxyphenylboronic acid** (1.2-1.5 equiv), palladium catalyst (0.01-0.05 equiv), and base (2.0-3.0 equiv).
- Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC/LC-MS).
- Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine.

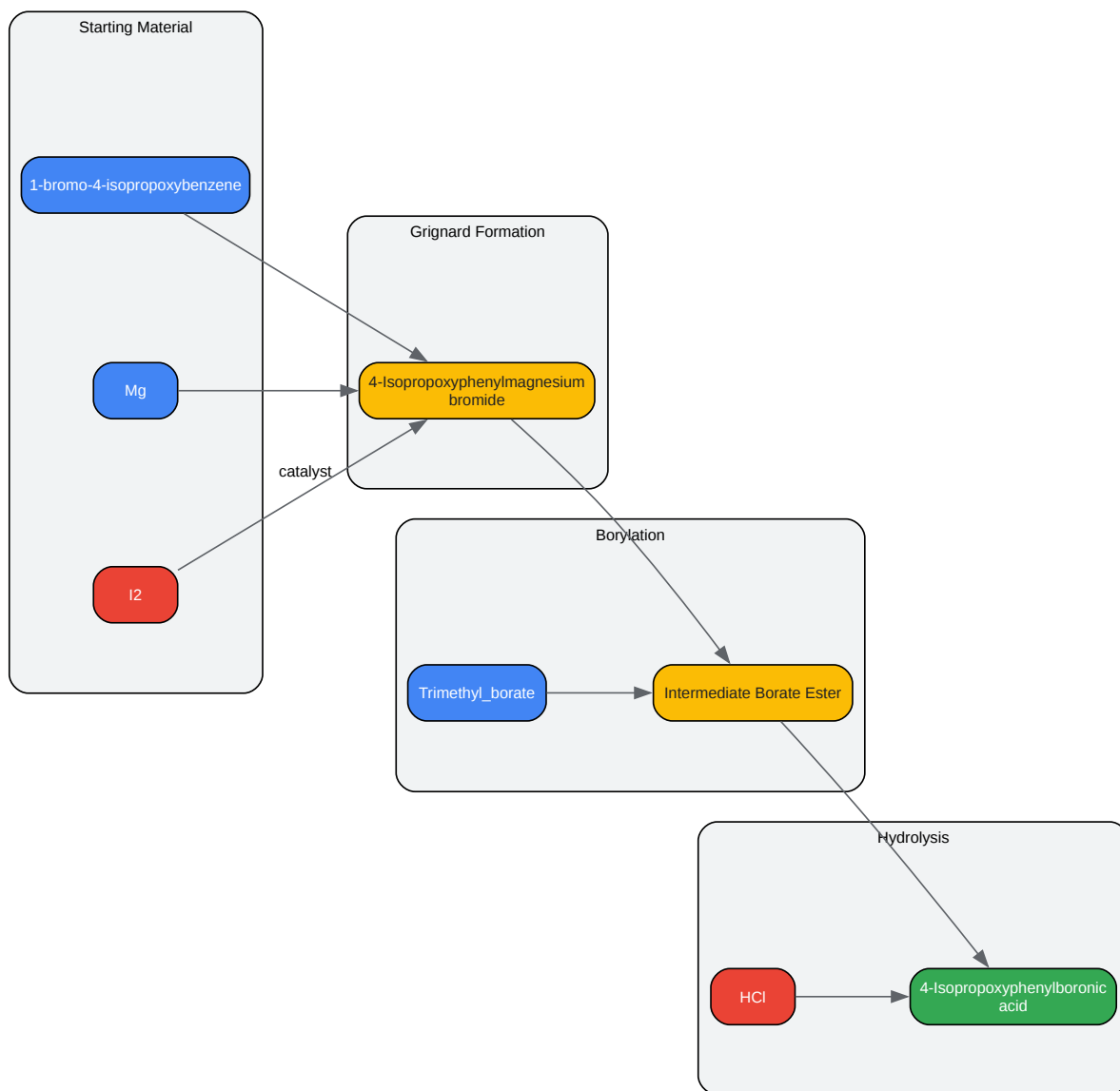
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Role in Drug Discovery and Development

Boronic acids and their derivatives are of significant interest in medicinal chemistry. The boron atom in boronic acids can form reversible covalent bonds with diols, a feature that is exploited in the design of enzyme inhibitors and sensors. While there is no specific signaling pathway directly attributed to **4-isopropoxyphenylboronic acid** in the available literature, the broader class of phenylboronic acids has been shown to exhibit biological activity. For instance, phenylboronic acid has been demonstrated to inhibit the migration of prostate cancer cells by affecting the Rho family of GTP-binding proteins and their downstream targets.[2] This suggests that derivatives like **4-isopropoxyphenylboronic acid** could be valuable scaffolds for the development of novel therapeutic agents.

Visualizations

Synthesis Workflow of 4-Isopropoxyphenylboronic Acid





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